3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione
Description
3-[(4-Chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione (CAS: 306732-50-3) is a sulfanyl-substituted thiophene-dione derivative characterized by a 4-chlorophenyl group attached via a sulfur atom to a 2,5-dihydrothiophene-1,1-dione core. Its molecular formula is C₁₀H₈ClO₂S₂, with a molecular weight of 271.76 g/mol. The compound is available under synonyms such as KS-00003C9C and ZINC1395894, with suppliers listed in chemical databases .
The structure features a central thiophene ring fused with a sulfone group (1,1-dione), which confers electron-withdrawing properties. The 4-chlorophenyl substituent introduces steric bulk and additional electron-withdrawing effects via the chlorine atom.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIKSKIAFQQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves substituting a halogen atom (e.g., bromine) on a preformed 2,5-dihydrothiophene-1,1-dioxide scaffold with 4-chlorothiophenol.
Procedure:
Bromination of 2,5-Dihydrothiophene-1,1-dioxide :
Sulfolene (2,5-dihydrothiophene-1,1-dioxide) undergoes regioselective bromination at the 3-position using $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C.
$$
\text{Sulfolene} + \text{NBS} \xrightarrow{\text{DMF, 60°C}} 3\text{-Bromo-2,5-dihydrothiophene-1,1-dioxide}
$$Thiolation with 4-Chlorothiophenol :
The brominated intermediate reacts with 4-chlorothiophenol in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) and a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}2 $$) in DMF at 120°C under microwave irradiation.
$$
3\text{-Br-sulfolene} + \text{4-Cl-C}6\text{H}4\text{SH} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{Pd(dppf)Cl}2, \text{DMF}} \text{Target Compound}
$$
Key Data :
Oxidative Thiolation of Thioether Precursors
An alternative approach involves oxidizing a thioether intermediate to the sulfone.
Procedure:
Synthesis of 3-[(4-Chlorophenyl)sulfanyl]-2,5-dihydrothiophene :
React 2,5-dihydrothiophene with 4-chlorobenzenesulfenyl chloride in dichloromethane (DCM) at 0°C.Oxidation to Sulfone :
Treat the thioether with $$ \text{NaIO}4 $$ in a water/acetone mixture at reflux:
$$
3\text{-[(4-Cl-C}6\text{H}4\text{S)-2,5-dihydrothiophene} \xrightarrow{\text{NaIO}4, \text{H}_2\text{O/acetone}} \text{Target Compound}
$$
Key Data :
Advanced Catalytic Methods
Transition Metal-Mediated C–S Coupling
Palladium-catalyzed cross-coupling between 3-bromo-sulfolene and 4-chlorothiophenol derivatives avoids harsh basic conditions.
Optimized Conditions:
- Catalyst: $$ \text{Pd(OAc)}_2 $$ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: $$ \text{Cs}2\text{CO}3 $$
- Solvent: Toluene/EtOH (3:1)
- Temperature: 100°C, 12 h
Advantages :
Purification and Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr with Microwave | 93 | 95 | High | Moderate |
| Oxidative Thiolation | 89 | 97 | Medium | Low |
| Pd-Catalyzed Coupling | 84 | 99 | High | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that are essential in developing new compounds for research purposes .
Biological Activities
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties: Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens .
- Anticancer Potential: Preliminary research indicates that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics .
Pharmaceutical Development
In medicinal chemistry, the compound is explored for its therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. Its ability to interact with biological targets positions it as a promising candidate for drug development .
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
Case Study: Anticancer Research
Research involving this compound's effects on cancer cell lines revealed that it could induce apoptosis in malignant cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2,5-dihydro-1lambda6-thiophene-1,1-dione derivatives. Below, it is compared with two structurally related analogs identified in the evidence:
Compound A : 3,4-Bis(4-hydroxyphenyl)-2,5-dihydro-1H-1lambda6-thiophene-1,1-dione (7G5)
- Structure : The thiophene-dione core is substituted with two 4-hydroxyphenyl groups at positions 3 and 3.
- Molecular Formula : C₁₆H₁₄O₄S.
- Key Differences :
- Substituents : Hydroxyl groups replace the chlorophenyl-sulfanyl moiety.
- Electronic Effects : Hydroxyl groups are electron-donating, contrasting with the electron-withdrawing chlorine and sulfone groups in the target compound.
- Polarity : Higher polarity due to hydroxyl groups, likely increasing water solubility compared to the chlorinated analog .
Compound B : 3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl)-2,5-dihydro-1H-1lambda6-thiophene-1,1-dione
- Structure : The thiophene-dione core is substituted with a pyridinyl-sulfanyl group bearing chloro and trifluoromethyl substituents.
- Molecular Formula: C₁₁H₇ClF₃NO₂S₂.
- Key Differences: Substituents: A heteroaromatic pyridine ring replaces the chlorophenyl group, with additional trifluoromethyl and chloro substituents. Lipophilicity: Increased lipophilicity due to the trifluoromethyl group, which may improve membrane permeability in biological systems .
Comparative Analysis Table
| Property | Target Compound | Compound A (7G5) | Compound B |
|---|---|---|---|
| Core Structure | Thiophene-1,1-dione + sulfanyl group | Thiophene-1,1-dione + bis(4-hydroxyphenyl) | Thiophene-1,1-dione + pyridinyl-sulfanyl |
| Substituents | 4-Chlorophenyl | 4-Hydroxyphenyl (×2) | 3-Chloro-5-(trifluoromethyl)pyridinyl |
| Electronic Effects | Electron-withdrawing (Cl, SO₂) | Electron-donating (OH) | Strongly electron-withdrawing (CF₃, Cl) |
| Polarity | Moderate (Cl, SO₂) | High (OH groups) | Low (CF₃ enhances lipophilicity) |
| Potential Applications | Enzyme inhibition, materials science | Antioxidants, metal chelation | Agrochemicals, pharmaceuticals |
Research Implications
Reactivity : The target compound’s sulfone and chlorine substituents suggest utility in nucleophilic substitution reactions, whereas Compound A’s hydroxyl groups may favor hydrogen bonding or oxidation reactions .
Noncovalent Interactions: Compound B’s trifluoromethyl group could engage in unique halogen bonding or hydrophobic interactions, distinct from the target compound’s chlorophenyl group .
Computational Modeling: Tools like Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials (ESP) to predict reactivity differences among these analogs.
Biological Activity
3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring with a 4-chlorophenylsulfanyl substituent and a dione functional group, which contributes to its unique chemical properties.
- IUPAC Name : this compound
- Molecular Formula : C10H9ClO2S
- Molecular Weight : 260.75 g/mol
- LogP : 1.36
- Polar Surface Area (PSA) : 67.8 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways relevant to various diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives of thiophene compounds have demonstrated efficacy against bacteria and fungi, suggesting that this compound could serve as a potential antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Evaluation
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in breast and colon cancer cells at concentrations ranging from 10 to 50 µM. The proposed mechanism involves the disruption of mitochondrial function and activation of caspases.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial findings indicate that while the compound exhibits biological activity, it also necessitates further investigation to ascertain its safety in vivo.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate thiophene precursors under controlled conditions. Variations in synthesis can yield different derivatives with potentially enhanced biological activities.
Table 2: Comparative Analysis of Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or cycloaddition reactions, leveraging sulfur-containing precursors. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor intermediates via HPLC or GC-MS. For example, highlights oxidation and substitution pathways for structurally similar thiophene derivatives, suggesting reagent-dependent selectivity. Adjust stoichiometry and reaction time to minimize byproducts like sulfoxides or over-oxidized species .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Prioritize single-crystal X-ray diffraction (as in ) to resolve the lambda6-sulfur configuration. Complement with NMR to confirm regiochemistry and FT-IR for functional groups (e.g., sulfonyl stretches at ~1300-1150 cm). Purity assessment via melting point analysis and high-resolution mass spectrometry (HRMS) is essential. For complex mixtures, employ 2D NMR (e.g., COSY, HSQC) to distinguish diastereomers .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Follow with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-2 inhibition ELISA.
Reference and for analogous thiophene derivatives’ bioactivity profiles .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in electrophilic or nucleophilic environments?
- Methodological Answer : Employ isotopic labeling (e.g., ) to track sulfur participation in reactions. Use DFT calculations (Gaussian or ORCA) to model transition states for sulfonyl group transformations. For example, notes sulfone formation under oxidative conditions; pair kinetic studies with in situ Raman spectroscopy to monitor intermediate species .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Validate findings via orthogonal assays:
- If cytotoxicity is disputed, compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).
- Use CRISPR-Cas9 gene knockout models to confirm target specificity.
Cross-reference with ’s emphasis on replicating studies with improved methodologies .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Methodological Answer : Follow ’s framework for environmental-chemical properties:
- Hydrolysis : Test pH-dependent degradation (pH 3–9) at 25°C/50°C.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) with LC-MS/MS quantification.
- Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
Model bioaccumulation potential using log (octanol-water partition coefficient) .
Q. What interdisciplinary approaches integrate this compound into materials science or catalytic systems?
- Methodological Answer : Explore its use as a ligand in coordination polymers (e.g., with Cu or Pd) for catalytic cross-coupling. Characterize via XPS and cyclic voltammetry. For materials, assess thermal stability (TGA/DSC) and optoelectronic properties (UV-Vis, fluorescence). ’s synthetic problem-solving framework supports iterative optimization .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address discrepancies in computational vs. experimental spectroscopic data?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set). For NMR, apply the gauge-including atomic orbital (GIAO) method in DFT. If crystal packing effects distort experimental data (), compare solution-state vs. solid-state structures. Use Bayesian statistics to quantify uncertainty .
Q. What theoretical frameworks guide the study of this compound’s electronic structure and supramolecular interactions?
- Methodological Answer : Apply Molecular Orbital Theory (MOT) to explain charge distribution in the thiophene ring. For non-covalent interactions (e.g., π-π stacking with chlorophenyl groups), use Hirshfeld surface analysis (CrystalExplorer). and emphasize aligning hypotheses with conceptual frameworks like Frontier Molecular Orbital Theory .
Tables for Key Data
| Property | Technique | Example Data (Analogous Compounds) | Reference |
|---|---|---|---|
| Crystal Structure | X-ray diffraction | Space group P/c, Z = 4 | |
| Sulfonyl Stretching | FT-IR | 1325 cm (asymmetric), 1160 cm | |
| log | Shake-flask method | 2.8 ± 0.3 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
